molecular formula C20H23FN2O B6964434 N-(2-fluoro-3-methylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide

N-(2-fluoro-3-methylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide

Cat. No.: B6964434
M. Wt: 326.4 g/mol
InChI Key: WQYGOTUXXGFXLV-UHFFFAOYSA-N
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Description

N-(2-fluoro-3-methylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with fluoro and methyl groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-fluoro-3-methylbenzene and 2-methylbenzene.

    Formation of Piperidine Ring: The piperidine ring can be introduced through a series of reactions involving the formation of an intermediate amine, followed by cyclization.

    Carboxamide Formation:

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity, such as:

    Catalysts: Use of catalysts like palladium or platinum to facilitate hydrogenation steps.

    Solvents: Selection of solvents that enhance reaction rates and product solubility.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: De-fluorinated analogs.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes, particularly those involving piperidine-containing compounds.

Medicine

    Pharmacological Studies: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

Industry

    Material Science: Employed in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(2-fluoro-3-methylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-4-(2-methylphenyl)piperidine-1-carboxamide
  • N-(3-methylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide
  • N-(2-fluoro-3-methylphenyl)-4-phenylpiperidine-1-carboxamide

Uniqueness

N-(2-fluoro-3-methylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both fluoro and methyl groups provides a distinct electronic environment, potentially enhancing its binding affinity and selectivity for certain molecular targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2-fluoro-3-methylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c1-14-6-3-4-8-17(14)16-10-12-23(13-11-16)20(24)22-18-9-5-7-15(2)19(18)21/h3-9,16H,10-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYGOTUXXGFXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCC(CC2)C3=CC=CC=C3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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